

Application of Crotonic Anhydride in the Synthesis of the Fungicide Dinocap

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crotonic anhydride*

Cat. No.: *B7771178*

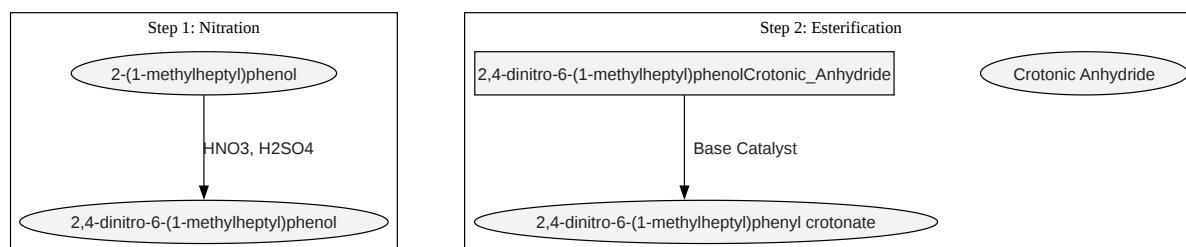
[Get Quote](#)

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction


Crotonic anhydride, a reactive derivative of crotonic acid, serves as a versatile reagent in organic synthesis. While its applications are broad, this document focuses on its specific use in the synthesis of agrochemicals, with a detailed examination of the fungicide Dinocap. Dinocap is a contact fungicide and acaricide used to control powdery mildew on various crops. It is a mixture of isomers, primarily the crotonate esters of 2,4-dinitro-6-octylphenol and 2,6-dinitro-4-octylphenol. The synthesis of Dinocap provides a clear example of the application of a crotonic acid derivative in the agrochemical industry.

Synthesis of Dinocap

The synthesis of Dinocap involves the esterification of a dinitrooctylphenol precursor with a crotonylating agent. While crotonyl chloride can be used, **crotonic anhydride** presents a viable alternative for the introduction of the crotonate moiety.

Reaction Scheme

The overall reaction for the synthesis of the main active isomer of Dinocap, 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate, is depicted below. The synthesis begins with the nitration of 2-(1-methylheptyl)phenol to yield 2,4-dinitro-6-(1-methylheptyl)phenol. This intermediate is then esterified using **crotonic anhydride**.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of Dinocap.

Experimental Protocol: Synthesis of 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate using Crotonic Anhydride

This protocol describes the esterification of 2,4-dinitro-6-(1-methylheptyl)phenol with **crotonic anhydride**.

Materials:

- 2,4-dinitro-6-(1-methylheptyl)phenol
- **Crotonic anhydride**
- Pyridine (or another suitable base catalyst)

- Toluene (or another suitable inert solvent)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous magnesium sulfate (for drying)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitro-6-(1-methylheptyl)phenol (1 equivalent) in toluene.
- Add **crotonic anhydride** (1.1 equivalents) to the solution.
- Slowly add pyridine (1.2 equivalents) to the reaction mixture while stirring.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate.

Quantitative Data

The following table summarizes typical data for the synthesis of Dinocap. Please note that specific yields and optimal conditions may vary based on the scale of the reaction and the purity of the reagents.

Parameter	Value
Reactants	
2,4-dinitro-6-(1-methylheptyl)phenol	1 equivalent
Crotonic Anhydride	1.1 equivalents
Pyridine	1.2 equivalents
Reaction Conditions	
Solvent	Toluene
Temperature	Reflux (approx. 110 °C)
Reaction Time	4-6 hours
Product Characteristics	
Product Name	2,4-dinitro-6-(1-methylheptyl)phenyl crotonate
Appearance	Dark, oily liquid[1]
Molecular Formula	C ₁₈ H ₂₄ N ₂ O ₆
Molecular Weight	364.39 g/mol
Yield	
Typical Yield	80-90% (after purification)

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

[Click to download full resolution via product page](#)

Caption: Workflow for Dinocap Synthesis.

Conclusion

The synthesis of the fungicide Dinocap serves as a practical example of the application of **crotonic anhydride** in the agrochemical field. The esterification reaction, facilitated by a base catalyst, efficiently produces the desired crotonate ester. This process highlights the utility of **crotonic anhydride** as a reactive intermediate for the introduction of the crotonyl group in the synthesis of complex organic molecules for agricultural applications. Further research into other potential applications of **crotonic anhydride** in the development of novel pesticides is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
- To cite this document: BenchChem. [Application of Crotonic Anhydride in the Synthesis of the Fungicide Dinocap]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7771178#application-of-crotonic-anhydride-in-agrochemical-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com